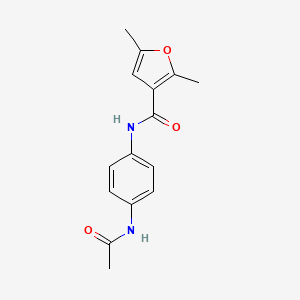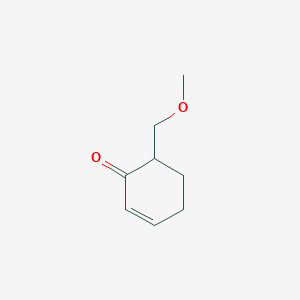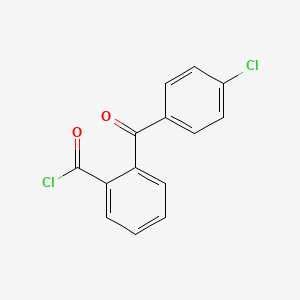![molecular formula C16H14F3N3O3S B2471647 8,9-Dimethoxy-5-[(3,4,4-Trifluor-3-butenyl)sulfanyl]imidazo[1,2-c]chinazolin-2(3H)-on CAS No. 439109-31-6](/img/structure/B2471647.png)
8,9-Dimethoxy-5-[(3,4,4-Trifluor-3-butenyl)sulfanyl]imidazo[1,2-c]chinazolin-2(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36. The purity is usually 95%.
BenchChem offers high-quality 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Diese Verbindung wurde auf ihr Potenzial als antibakterielles Mittel untersucht . Die Derivate dieser Verbindung zeigten eine potenzielle antifungale Aktivität . Dies könnte ein bedeutender Beitrag sein, wenn man die zunehmende Häufigkeit invasiver, systemischer Pilzinfektionen und die begrenzte Anzahl derzeit verfügbarer Antimykotika bedenkt .
PTP1B-Inhibitor
Die Verbindung wurde auf ihr Potenzial als Inhibitor der Protein-Tyrosin-Phosphatase 1B (PTP1B) untersucht . PTP1B spielt eine Schlüsselrolle in Signalwegen, die verschiedene Zellfunktionen von Mikroorganismen regulieren, und wirkt als negativer Regulator in Signalwegen von Insulin, die an Typ-2-Diabetes und anderen Stoffwechselkrankheiten beteiligt sind .
Antikrebsmittel
Das Potenzial der Verbindung als Antikrebsmittel wird ebenfalls untersucht . Die aktiven Reste von Cystein-215 und Arginin-221 von PTP1B, mit denen diese Verbindung interagiert, spielen bekanntermaßen eine Schlüsselrolle in verschiedenen Zellfunktionen .
Antiepileptikum
Furochromone, eine Klasse von Verbindungen, zu der diese Verbindung gehört, wurden auf ihre antikonvulsiven Eigenschaften untersucht . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Epilepsie hin .
Entzündungshemmend
Furochromone wurden auch auf ihre entzündungshemmenden Eigenschaften untersucht . Dies könnte sie nützlich machen bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .
Schmerzmittel
Eine weitere potenzielle Anwendung von Furochromonen ist als Schmerzmittel . Dies deutet darauf hin, dass sie zur Behandlung von Schmerzen eingesetzt werden könnten .
Antituberkulotikum
Furochromone wurden auf ihre antituberkulösen Eigenschaften untersucht . Dies könnte sie wertvoll im Kampf gegen Tuberkulose machen .
Schutzgruppe für Thiol-Gruppierung
Die 3,4-Dimethoxybenzyl-Gruppe in der Verbindung kann als Schutzgruppe für die Thiol-Gruppierung dienen, wodurch die Löslichkeit und Stabilität des Vorläufers erhöht wird . Diese Gruppe kann während der Monoschichtbildung abgespalten werden, insbesondere bei erhöhter Temperatur und in Gegenwart von Protonen .
Eigenschaften
IUPAC Name |
8,9-dimethoxy-5-(3,4,4-trifluorobut-3-enylsulfanyl)-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-11-5-8-10(6-12(11)25-2)20-16(22-7-13(23)21-15(8)22)26-4-3-9(17)14(18)19/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAMLDWAXJWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCCC(=C(F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)
![N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2471567.png)

![2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2471570.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)
![methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate](/img/structure/B2471573.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2471582.png)
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/new.no-structure.jpg)

